3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

Medicinal chemistry Synthetic intermediate Lipophilicity

The ortho-benzyloxy isomer (CAS 93012-48-7) is the essential precursor for 1,3-dipolar cycloaddition yielding CFTR-activating isoxazoles (EC50 20–50 μM). Its regiospecific geometry, not achievable with meta/para isomers, enables orthogonal benzyl ether protection and precise SAR studies. Insist on batch-specific NMR/HPLC/GC documentation and verify structural identity before use to ensure synthetic fidelity.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
Cat. No. B13690632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC=C2CC(=O)C(=O)O
InChIInChI=1S/C16H14O4/c17-14(16(18)19)10-13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,18,19)
InChIKeyATGUNGLXBZRQIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid for Synthesis: A Baseline Assessment of Ortho-Substituted Aryl Pyruvic Acid Intermediates


3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid (CAS 93012-48-7) is an ortho-substituted benzyloxyaryl pyruvic acid with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol [1]. It is primarily offered as a research chemical and synthetic intermediate by a limited number of specialty chemical vendors, with catalog purities reported at 90% (Sigma-Aldrich/Synthonix) and 95%+ (CheMenu, Bidepharm) . The compound exists as a solid at ambient temperature, requires refrigerated storage, and is characterized by a benzyl-protected phenolic hydroxyl group adjacent to a phenylpyruvic acid backbone, a structural motif that distinguishes it from the meta- and para-substituted positional isomers also available in the market.

Why 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid Cannot Be Replaced by its Meta or Para Isomers in Position-Sensitive Synthetic Routes


The critical distinction of 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid lies in the ortho positioning of the benzyloxy substituent relative to the pyruvic acid side chain. This ortho configuration imposes distinct steric and electronic constraints that directly influence regiochemical outcomes during downstream transformations. For instance, 3-(2-benzyloxyphenyl)isoxazoles and isoxazolines synthesized via 1,3-dipolar cycloaddition exhibit CFTR chloride channel activating properties with half-maximal stimulation at 20–50 μM, an application that is structurally contingent on the ortho-aryl geometry [1]. The corresponding meta (CAS 856196-99-1) and para (CAS 128437-99-0) isomers, while sharing identical molecular formulae and nearly identical computed properties, cannot reproduce the same spatial presentation of the benzyloxy pharmacophore and would therefore yield divergent biological or catalytic selection outcomes in any position-sensitive application. Without quantitative isomer-specific selectivity data, procurement decisions for this compound must be driven exclusively by the synthetic route's positional requirements rather than interchangeability assumptions.

Quantitative Evidence for 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid Selection: Comparator Data and Procurement-Relevant Metrics


Ortho vs. Para Isomer: Computed Lipophilicity Comparison for Permeability-Relevant Selection

The predicted logP (XLogP3) for 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid is 1.9 [1]. For the para isomer (CAS 128437-99-0), the computed Topological Polar Surface Area (TPSA) is identical at 63.6 Ų, implying near-identical lipophilicity between ortho and para forms . No experimentally measured logP values are available for the meta isomer for direct comparison. This computational parity indicates that differential selection among positional isomers cannot be justified on passive permeability grounds alone; the basis for selection must rest on the specific synthetic or pharmacological consequences of the ortho geometry.

Medicinal chemistry Synthetic intermediate Lipophilicity

Vendor Purity Benchmarking: Ortho Isomer Purity Against Procurement Thresholds

The ortho isomer is available at 90% purity from Sigma-Aldrich/Synthonix and at 95%+ purity from Bidepharm and CheMenu . No analogous purity data for the meta isomer (CAS 856196-99-1) from comparable authoritative vendors were identified in the current search corpus. Bidepharm provides batch-specific QC documentation including NMR, HPLC, and GC analyses for the 95%+ ortho product . This established supply chain with verifiable analytical characterization constitutes an immediate procurement advantage: the meta isomer, while commercially listed, lacks equivalent documented analytical rigor in the accessible literature.

Chemical procurement Purity analysis Quality control

Synthetic Utility: CFTR Activator Pharmacophore Confined to Ortho-Substituted Scaffold

3-(2-Benzyloxyphenyl)isoxazoles and 3-(2-benzyloxyphenyl)isoxazolines, synthesized from ortho-substituted benzyloxyphenyl precursors closely related to 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid, activated CFTR-dependent chloride transport with half-maximal stimulation concentrations of 20–50 μM in a fluorescence cell-based halide transport assay [1]. This CFTR activator activity is structurally predicated on the ortho relationship between the benzyloxy group and the heterocycle attachment point. The corresponding meta- and para-substituted isoxazole analogs were not reported in this study, and subsequent literature lacks systematic isomer comparisons for CFTR activity. This positions the ortho isomer as the documented starting point for this pharmacophoric class; researchers pursuing CFTR activator programs should not assume interchangeable activity from meta or para congeners.

CFTR pharmacology Isoxazole synthesis Drug discovery

Structural Differentiation: Ortho Ester vs. Ortho Keto-Acid Regioisomers

A structurally close compound, 3-(benzyloxy)-3-oxo-2-phenylpropanoic acid (CAS 25774-02-1, molecular formula C16H14O4, MW 270.28), shares the identical molecular formula with 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid but differs in the position of the oxo group and the phenyl/benzyloxy connectivity . In CAS 25774-02-1, the benzyloxy group is attached to the carbonyl carbon (ester linkage), and the phenyl ring is at position 2, whereas in the target compound (CAS 93012-48-7), the benzyloxy group is ether-linked to the phenyl ring ortho to the pyruvic acid side chain. This constitutional isomerism produces fundamentally different reactivity profiles: CAS 25774-02-1 contains a benzyl ester moiety susceptible to hydrogenolysis, while the target compound contains a benzyl ether moiety with distinct deprotection kinetics (typically requiring stronger acids or catalytic hydrogenation under different conditions). No quantitative comparative reactivity data were identified for these two constitutional isomers.

Regiochemistry Synthetic intermediate Structure verification

Defined Application Scenarios for 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid in Research and Industrial Chemistry


Synthesis of 3-(2-Benzyloxyphenyl)isoxazole and Isoxazoline CFTR Activator Libraries

In medicinal chemistry programs targeting cystic fibrosis transmembrane conductance regulator (CFTR) potentiation, 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid serves as a key precursor for constructing 3-(2-benzyloxyphenyl)isoxazole and isoxazoline scaffolds. The Sammelson et al. (2003) study demonstrated that these ortho-substituted heterocycles activate CFTR-dependent chloride transport with EC50 values of 20–50 μM [1]. The ortho geometry of the benzyloxy substituent is essential for the 1,3-dipolar cycloaddition reaction that forms the isoxazole/isoxazoline core; meta or para isomers would not yield the same cycloadduct regioisomer. Researchers should procure the ortho isomer exclusively for this synthetic route and verify structural identity by NMR before use, given the commercial availability of positional isomers with identical molecular formulae.

Orthogonal Protecting Group Strategies in Multi-Step Organic Synthesis

The target compound provides a benzyl-protected phenolic hydroxyl group in the ortho position relative to the pyruvic acid side chain, enabling orthogonal protecting group strategies in complex molecule synthesis. The benzyl ether linkage (as opposed to the benzyl ester found in the constitutional isomer CAS 25774-02-1, see Evidence_Item 4, Section 3) offers stability under mildly basic and nucleophilic conditions where benzyl esters would undergo transesterification or hydrolysis. This orthogonality is valuable in syntheses requiring sequential deprotection steps, such as the preparation of polyfunctionalized phenylalanine analogs or tyrosine-based natural product derivatives. Procurement should specify the ortho benzyl ether isomer (CAS 93012-48-7) rather than the benzyl ester regioisomer (CAS 25774-02-1) to avoid deprotection incompatibility.

Position-Dependent Structure-Activity Relationship (SAR) Studies on Benzyloxyphenyl Pharmacophores

For SAR investigations exploring the effect of benzyloxy substituent position on biological target engagement, 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid represents the ortho reference compound within a positional isomer set. The compound's computed logP of 1.9 and TPSA of 63.6 Ų are nearly identical to the para isomer (Section 3, Evidence_Item 1), enabling the isolation of positional effects from global lipophilicity differences in pharmacological assays. Researchers conducting such SAR studies should source all three positional isomers (ortho: CAS 93012-48-7, meta: CAS 856196-99-1, para: CAS 128437-99-0) and confirm purity by independent HPLC analysis, as vendor-reported purities vary and batch-specific QC documentation is most comprehensive for the ortho isomer .

Analytical Method Development and Reference Standard Qualification

Given the availability of 95%+ purity material with vendor-provided NMR, HPLC, and GC characterization from Bidepharm , 3-[2-(benzyloxy)phenyl]-2-oxopropanoic acid can serve as a qualified reference standard for chromatographic method development targeting benzyloxyphenyl-containing intermediates. The established QC documentation enables its use as a system suitability standard or impurity marker in HPLC methods monitoring reactions involving related benzyloxyaryl pyruvic acid derivatives. Procurement from Bidepharm or Sigma-Aldrich, with retention of the certificate of analysis, is recommended for compliance with laboratory quality management requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[2-(Benzyloxy)phenyl]-2-oxopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.